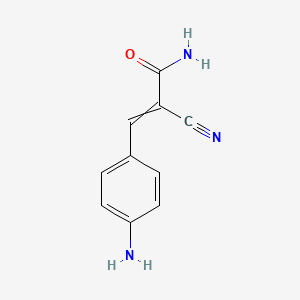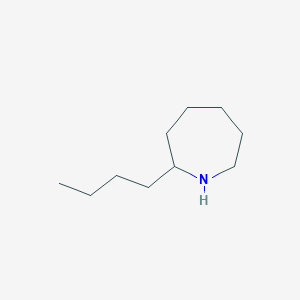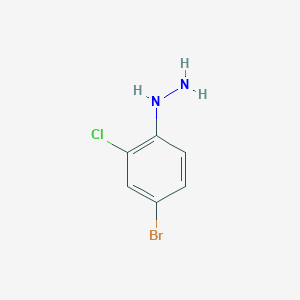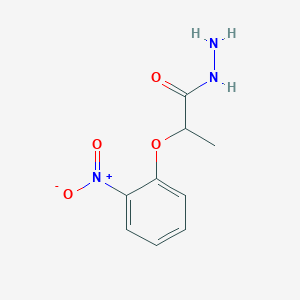![molecular formula C11H8BrNO3S B1275604 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione CAS No. 88419-02-7](/img/structure/B1275604.png)
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Overview
Description
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives has been explored through various methods. In one approach, 2-Aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines were prepared from α-amino acid ethyl esters containing hydroxyl or mercapto groups in the β-position by fusion with aromatic aldehydes . Another study reported the synthesis of a thiazolidine-2,4-dione derivative using a two-step cost-effective approach that included alkylation and Knoevenagel condensation . Additionally, a series of compounds with the thiazolidine-2,4-dione ring were synthesized and evaluated for their hypoglycemic and hypolipidemic activities .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione derivatives has been characterized using various spectroscopic techniques. For instance, the structure of a novel non-condensed thiazolidine-2,4-dione-bearing derivative was determined using 1H, 13C NMR, LC-MS spectra, and the X-ray diffraction method . The thiazolidine rings in some derivatives display a twist conformation through the sulfur atom, as confirmed by X-ray analysis .
Chemical Reactions Analysis
Thiazolidine-2,4-dione derivatives have been shown to participate in various chemical reactions. They can undergo dehydrogenation to give corresponding oxazoles and thiazoles . They also form Mannich bases upon interaction with p-nitrobenzaldehyde and piperidine and can undergo cyclization to form bicyclic compounds . Base-catalyzed addition reactions of certain phosphorine derivatives to the C=N double bond of 3-thiazoline heterocycles have been described, leading to the formation of adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione derivatives are essential for their biological activity. The acidic thiazolidine-2,4-dione ring was found to be crucial for hypoglycemic and hypolipidemic activities . A thiazolidine-2,4-dione derivative was identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating its potential as an anticancer agent . The in vitro cytotoxicity of a pyrazole-tethered thiazolidine-2,4-dione derivative was investigated, showing higher activity against breast cancer cell lines with lesser toxicity .
Scientific Research Applications
Antioxidant Activity
3,5-disubstituted 1,3-thiazolidine-2,4-diones, a category that includes compounds similar to 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, have been evaluated for their antioxidant activity. Specifically, these compounds were assessed using the DPPH free radical scavenging activity method, suggesting their potential in antioxidant applications (Čačić & Molnar, 2011).
Medicinal Chemistry
Thiazolidine-2,4-dione cores are extensively utilized in medicinal chemistry, particularly in the development of potential drug-like small molecules. For instance, the synthesis of a novel non-condensed thiazolidine-2,4-dione-bearing derivative through a two-step cost-effective approach including alkylation and Knoevenagel condensation has been reported (Holota et al., 2022).
Antibacterial and Antifungal Activities
Compounds based on 1,3-thiazolidine-2,4-dione have been synthesized and assessed for their antibacterial and antifungal activities. This research indicates the potential of such compounds in developing new antimicrobial agents (Jat et al., 2006).
Anticancer Applications
A thiazolidine-2,4-dione derivative has been identified as a dual inhibitor of the Raf/MEK/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, highlighting its potential as a lead compound for developing novel dual signaling pathway inhibitors and anticancer agents (Li et al., 2010).
Synthesis of New Derivatives
Research on the synthesis of various derivatives of thiazolidine-2,4-diones is ongoing. These derivatives are being studied for their potential applications in various fields, such as bioactive heteroaryl thiazolidine-2,4-diones (Ibrahim et al., 2011).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets in a way that inhibits the enzymatic activity of certain proteins . For instance, some compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (TrxR) and topoisomerase IB (Topo IB) .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to a range of biological and pharmacological activities .
Result of Action
Similar compounds have shown to have potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-8-3-1-7(2-4-8)9(14)5-13-10(15)6-17-11(13)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGERYDQMWNFXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396752 | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
CAS RN |
88419-02-7 | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88419-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(4-Bromophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















